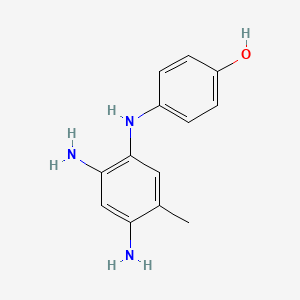

4-((2,4-Diamino-5-methylphenyl)amino)phenol

CAS No.: 93918-03-7

Cat. No.: VC16997693

Molecular Formula: C13H15N3O

Molecular Weight: 229.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93918-03-7 |

|---|---|

| Molecular Formula | C13H15N3O |

| Molecular Weight | 229.28 g/mol |

| IUPAC Name | 4-(2,4-diamino-5-methylanilino)phenol |

| Standard InChI | InChI=1S/C13H15N3O/c1-8-6-13(12(15)7-11(8)14)16-9-2-4-10(17)5-3-9/h2-7,16-17H,14-15H2,1H3 |

| Standard InChI Key | VDGHWKVBYSUBOM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1N)N)NC2=CC=C(C=C2)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a central phenol ring substituted with an amino group at the para position, which is further linked to a 2,4-diamino-5-methylphenyl moiety. This arrangement creates a conjugated system that enhances electronic delocalization, as evidenced by its index of refraction (1.744) and polar surface area (84.3 Ų) . The presence of multiple amino groups contributes to its basicity, with a calculated partition coefficient (LogP) of 3.844, indicating moderate hydrophobicity .

Spectroscopic and Computational Insights

Density Functional Theory (DFT) studies on analogous compounds, such as those involving diazenyl and imino groups, reveal that the electronic properties of 4-((2,4-Diamino-5-methylphenyl)amino)phenol are influenced by resonance effects between the aromatic rings and amino substituents . The HOMO-LUMO gap, a critical determinant of reactivity, is likely narrowed due to extensive conjugation, facilitating charge transfer interactions .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 229.278 g/mol | |

| Density | 1.312 g/cm³ | |

| Boiling Point | 417.5°C | |

| Flash Point | 206.3°C | |

| LogP | 3.844 | |

| Polar Surface Area (PSA) | 84.3 Ų |

Synthesis and Manufacturing

Conventional Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution reactions. For example, 2,4-diamino-5-methylphenol (CAS No. 60268-17-9), a precursor with a molecular weight of 138.167 g/mol, reacts with 4-aminophenol under reflux in ethanol or dimethyl sulfoxide (DMSO) . The reaction is monitored via thin-layer chromatography (TLC), with yields optimized by controlling temperature and stoichiometry.

Advanced Methodologies

Recent advancements involve catalytic coupling strategies using palladium or copper complexes to enhance regioselectivity. These methods reduce byproduct formation and improve scalability, as demonstrated in the synthesis of structurally related azo compounds .

Industrial and Pharmaceutical Applications

Dye and Pigment Industry

The compound serves as a key intermediate in the synthesis of azo dyes, where its amino and phenolic groups participate in diazo coupling reactions. These dyes exhibit high color fastness and are used in textiles and plastics .

Recent Research and Future Directions

Computational Studies

DFT-based investigations have elucidated the compound’s nonlinear optical (NLO) properties, with hyperpolarizability values suggesting potential applications in photonic devices . Additionally, Natural Bond Orbital (NBO) analyses highlight intramolecular charge transfer between the amino and phenolic groups, which could be exploited in sensor design .

Biodegradation and Environmental Impact

Ongoing research aims to assess the environmental fate of 4-((2,4-Diamino-5-methylphenyl)amino)phenol. Microbial degradation studies using Pseudomonas species indicate partial breakdown via oxidative pathways, though persistence in aquatic systems remains a concern.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume